molecular formula C8H18Cl2NOP B12821820 Dibutylphosphoramidic dichloride

Dibutylphosphoramidic dichloride

Cat. No.: B12821820
M. Wt: 246.11 g/mol
InChI Key: DBNUMRHHURKIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylphosphoramidic dichloride is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms, two butyl groups, and an amino group. Its general molecular formula is C₈H₁₈Cl₂NOP, with a molecular weight of approximately 262.10 g/mol. Structurally, it belongs to the phosphoramidic dichloride family, where the phosphorus center exhibits a +5 oxidation state, enabling reactivity with nucleophiles such as alcohols, amines, and thiols. This compound is primarily used as an intermediate in organic synthesis, particularly for constructing phosphorus-containing ligands, agrochemicals, or pharmaceuticals .

The dichloride groups confer high electrophilicity, making it a versatile reagent for substitution reactions. Its butyl substituents introduce steric bulk, which can modulate reactivity and solubility compared to shorter-chain analogs like diethyl or dimethyl derivatives.

Properties

Molecular Formula

C8H18Cl2NOP

Molecular Weight

246.11 g/mol

IUPAC Name

N-butyl-N-dichlorophosphorylbutan-1-amine

InChI

InChI=1S/C8H18Cl2NOP/c1-3-5-7-11(8-6-4-2)13(9,10)12/h3-8H2,1-2H3

InChI Key

DBNUMRHHURKIGV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutylphosphoramidic dichloride can be synthesized through the reaction of dibutylamine with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

POCl3+2C4H9NH2(C4H9NH)2POCl2+2HCl\text{POCl}_3 + 2 \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{(C}_4\text{H}_9\text{NH})_2\text{POCl}_2 + 2 \text{HCl} POCl3​+2C4​H9​NH2​→(C4​H9​NH)2​POCl2​+2HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Dibutylphosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidates and phosphoramides.

    Hydrolysis: In the presence of water, it hydrolyzes to form dibutylphosphoramidic acid and hydrochloric acid.

Common Reagents and Conditions:

    Alcohols and Amines: These reagents are commonly used in substitution reactions.

    Water: Hydrolysis reactions typically occur under ambient conditions.

Major Products:

    Phosphoramidates: Formed from the reaction with alcohols.

    Phosphoramides: Formed from the reaction with amines.

    Dibutylphosphoramidic Acid: Formed from hydrolysis.

Scientific Research Applications

Dibutylphosphoramidic dichloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.

    Materials Science: It can be used in the preparation of flame retardants and plasticizers.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which dibutylphosphoramidic dichloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles such as oxygen, nitrogen, and sulfur atoms.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., butyl) increase molecular weight and steric hindrance, reducing solubility in polar solvents like water but enhancing compatibility with nonpolar organic solvents .
  • Reactivity Trends : Shorter chains (e.g., methyl, ethyl) exhibit higher electrophilicity due to reduced steric shielding of the phosphorus center, facilitating faster nucleophilic substitution reactions .

Diethylphosphoramidic Dichloride

  • Reactivity : Reacts with nucleophiles (e.g., alcohols, amines) to form phosphoramidate esters or amides. Used in Suzuki-Miyaura cross-coupling reactions as a ligand precursor .
  • Applications: Intermediate in pesticide synthesis (e.g., organophosphate insecticides) and pharmaceutical active ingredients .

Dipropylphosphoramidic Dichloride

  • Reactivity : Similar to diethyl analogs but with slower reaction kinetics due to increased steric bulk.
  • Applications : Used in specialty polymer synthesis and as a catalyst ligand in asymmetric catalysis .

Dimethylphosphoramidic Dichloride

  • Reactivity : Highest electrophilicity among the series, enabling rapid reactions with nucleophiles.
  • Applications : Key reagent in peptide synthesis and nucleotide modifications .

This compound (Inferred)

  • Reactivity : Expected to exhibit slower reaction rates due to steric hindrance from butyl groups. Ideal for controlled, stepwise syntheses.
  • Applications : Likely used in surfactants or lipid-soluble prodrugs due to enhanced lipophilicity .

Physical Properties and Stability

Property Diethyl Derivative Dibutyl Derivative (Inferred)
Solubility in Water Slightly soluble Insoluble
Solubility in Toluene Highly soluble Highly soluble
Boiling Point ~200–220°C (decomposes) >250°C (estimated)
Stability Sensitive to hydrolysis More hydrolytically stable

Notes:

  • The dibutyl derivative’s stability against hydrolysis is attributed to hydrophobic alkyl groups shielding the phosphorus center from water .
  • Thermal stability increases with alkyl chain length due to stronger van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.